molecular formula C8H12N2 B12940777 (S)-5,6,7,8-Tetrahydroindolizin-7-amine

(S)-5,6,7,8-Tetrahydroindolizin-7-amine

Cat. No.: B12940777
M. Wt: 136.19 g/mol
InChI Key: OFHLBABNSDKHMX-ZETCQYMHSA-N
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Description

(S)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral amine compound with a unique indolizine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroindolizin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-5,6,7,8-Tetrahydroindolizin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-5,6,7,8-Tetrahydroindolizin-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydroindolizin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.

Comparison with Similar Compounds

    Indolizine: A structurally related compound with similar chemical properties.

    Tetrahydroquinoline: Another chiral amine with comparable applications in medicinal chemistry.

    Pyrrolidine: A simpler amine that shares some reactivity patterns with (S)-5,6,7,8-Tetrahydroindolizin-7-amine.

Uniqueness: this compound stands out due to its unique indolizine structure, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(7S)-5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m0/s1

InChI Key

OFHLBABNSDKHMX-ZETCQYMHSA-N

Isomeric SMILES

C1CN2C=CC=C2C[C@H]1N

Canonical SMILES

C1CN2C=CC=C2CC1N

Origin of Product

United States

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